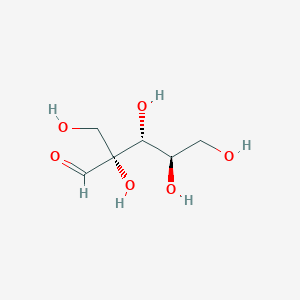

2-C-Hydroxymethyl-D-ribose

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-Hydroxymethyl-D-ribose typically involves the modification of D-ribose. One common method includes the attachment of an acetaldehyde group to the 2’-hydroxyl group on position C2 of ribose . This process is consistent with the observed 13C NMR spectrum, which shows peaks corresponding to the ribofuranoside moiety .

Industrial Production Methods: Industrial production of this compound is often carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high-quality production standards, including cleanroom environments and rigorous quality assurance protocols.

Analyse Chemischer Reaktionen

General Reactivity

Like other sugars, D-hamamelose exists in various cyclic forms, including α- and β-furanoses and pyranoses, which interconvert in solution . This dynamic equilibrium influences its reactivity. The presence of the aldehyde group allows it to participate in reactions typical of reducing sugars .

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is a crucial aspect of carbohydrate chemistry. While there is no direct evidence of maillard reaction with D-Hamamelose, research on similar compounds provides insight.

-

The multiple Maillard reactions of ribose and deoxyribose sugars have been studied extensively .

-

The absence of a hydroxyl group on the C-2 position in deoxyribose favors the unreactive cyclic form, reducing Maillard activity compared to ribose .

-

The rate of sugar disappearance is enhanced when a phosphate group is covalently attached to the ribose sugar .

Transposition Reactions

Aldoses can undergo catalytic conversion to aldonates involving C1–C2 transposition. Reactions with different C-isotopomers of glucosone confirmed the gluco/manno product ratio of the reaction .

Redox Reactions

D-Ribose, a close analog of D-hamamelose, is involved in metabolic redox reactions. After conversion to D-ribose 5-phosphate by ribokinase, it can be incorporated into essential cofactors like NAD, FAD, and NADP, which act as electron acceptors in glycolysis, the citric acid cycle, fermentation, and the electron transport chain .

Glycosylation Reactions

Glycosylation, the reaction of carbohydrates with other molecules to form glycosides, is an important reaction.

-

Enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate under the catalysis of Lipozyme TL IM in t-butyl alcohol (t-BuOH) or t-butyl methyl ether provided only the 5-O-galloylated product .

Radical Reactions

Hydroxyl radicals can induce dehydrogenation at the positions where hydroxyl groups are attached . Radicals formed by the dehydrogenation at C-1, C-3, and C-4 positions .

Solid-State Analysis

Solid-state structure of D-Hamamelose has been analyzed using C CP MAS NMR spectra and X-ray data . D-Hamamelose belongs to the monoclinic system .

Other Reactions

D-Hamamelose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Wissenschaftliche Forschungsanwendungen

Role in Metabolism

2-C-Hydroxymethyl-D-ribose participates in several metabolic pathways due to its structural similarity to D-ribose, a crucial component of ribonucleic acid (RNA). Its presence in biological systems, particularly in the cell wall of Mycobacterium tuberculosis, suggests potential roles in bacterial physiology and pathogenicity. The hydroxymethyl group at the C2 position enhances solubility and reactivity, making it relevant for biochemical interactions.

Interaction Studies

Research on this compound primarily focuses on its interactions with biomolecules. It can undergo fragmentation reactions typical of aldoses, leading to the formation of unnatural ketoses which can be useful for synthetic applications. Additionally, studies have shown that derivatives of D-ribose can enhance cellular energy synthesis, which is particularly beneficial in conditions like chronic fatigue syndrome and fibromyalgia .

Cardiovascular Health

D-ribose has been studied for its potential benefits in managing congestive heart failure and other forms of heart disease. Supplementation with D-ribose has been shown to increase adenosine triphosphate (ATP) production in myocardial cells, thereby improving mitochondrial function and reducing cellular injury following ischemia . This therapeutic effect is likely applicable to this compound due to their structural similarities.

Chronic Fatigue Syndrome and Fibromyalgia

Clinical studies have indicated that D-ribose supplementation significantly reduces symptoms associated with chronic fatigue syndrome and fibromyalgia. In a pilot study involving patients diagnosed with these conditions, a substantial percentage reported improvements in energy levels and overall well-being after D-ribose administration . Given the biochemical properties of this compound, it may also exhibit similar therapeutic effects.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including enzymatic acylation techniques that offer regioselectivity and environmentally friendly conditions compared to traditional chemical synthesis . These synthetic pathways are crucial for developing new compounds with potential pharmacological activities.

Development of Bioactive Compounds

Research has focused on synthesizing derivatives of this compound for their potential anti-inflammatory and antioxidant properties. For instance, hamamelitannin, a complex molecule derived from this sugar, has shown promise as an active component in plant extracts with therapeutic benefits . The exploration of such derivatives continues to expand the potential applications of this compound in drug development.

Case Studies

Wirkmechanismus

The mechanism of action of 2-C-Hydroxymethyl-D-ribose involves its incorporation into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids . It also inhibits enzymes involved in nucleic acid synthesis and induces mutations during replication and transcription . These actions make it a potent antiviral and anticancer agent.

Vergleich Mit ähnlichen Verbindungen

D-hamamelose:

Uniqueness: this compound is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it highly valuable in pharmaceutical research and drug development.

Biologische Aktivität

2-C-Hydroxymethyl-D-ribose, also known as D-hamamelose, is a branched-chain aldopentose derived from D-ribose, characterized by the presence of a hydroxymethyl group at the C2 position. This modification enhances its solubility and reactivity, making it relevant in various biochemical contexts. The compound's unique structure suggests potential biological activities that differentiate it from its parent compound, D-ribose.

Presence in Biological Systems

Research indicates that this compound is present in various biological systems, notably in the cell wall of Mycobacterium tuberculosis. This finding suggests potential roles in bacterial physiology and pathogenicity. The compound may also participate in metabolic pathways involving nucleotides and nucleic acids, although specific biological activities distinct from D-ribose remain underexplored.

Interaction Studies

Studies focusing on the interactions of this compound with other biomolecules have primarily examined its biochemical properties. These interactions may include:

- Metabolic Pathways : As a derivative of D-ribose, it may influence nucleotide synthesis and RNA metabolism.

- Antioxidant Properties : Preliminary studies suggest potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells .

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

- Antimicrobial Activity : In vitro tests have shown that compounds structurally related to this compound exhibit varying degrees of antimicrobial properties against pathogens such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives like 2′,5-di-O-galloyl-2-C-(hydroxymethyl)-D-ribose have been tested for their ability to eradicate bacterial biofilms .

- Cellular Effects : The compound's effects on cell proliferation and apoptosis have been investigated. In particular, studies have highlighted how modifications to ribose derivatives can enhance their selectivity and potency at cellular receptors involved in signaling pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| D-Ribose | An aldopentose with no modifications at C2 | Fundamental component of RNA and ATP |

| D-Deoxyribose | A derivative lacking an oxygen at C2 | Essential for DNA structure |

| L-Rhamnose | A methylated sugar with different stereochemistry | Commonly found in plant polysaccharides |

| D-Xylose | An aldopentose similar but different at C4 | Important in plant metabolism |

The unique hydroxymethyl modification at the C2 position of this compound may impart distinct biochemical properties not found in its relatives.

Eigenschaften

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4573-78-8 | |

| Record name | Hamamelose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamamelose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HAMAMELOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of hamamelose?

A1: Hamamelose is found in almost all higher plants. It was first isolated from the bark of the witch hazel tree (Hamamelis virginiana L.). [, ]

Q2: How is hamamelose synthesized in plants?

A2: While the complete biosynthetic pathway is not fully elucidated, research suggests hamamelose is derived from chloroplastic fructose 1,6-bisphosphate. []

Q3: What is the metabolic fate of hamamelose in plants?

A3: Hamamelose can be converted to 2-carboxy-D-arabinitol (CA) and subsequently to 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ]

Q4: Can microorganisms degrade hamamelose?

A4: Yes, certain microorganisms, like Kluyvera citrophila 627, can utilize hamamelose as a sole carbon source, catabolizing it through a pathway similar to glycolysis. [] Pseudomonas strain “H1” can oxidize hamamelose to hamamelonic acid. []

Q5: What is the molecular formula and weight of hamamelose?

A5: The molecular formula of hamamelose is C6H12O6, and its molecular weight is 180.156 g/mol.

Q6: What is the structure of hamamelose in solution?

A6: Hamamelose exists as an equilibrium mixture of two furanoses (five-membered ring) and two pyranoses (six-membered ring) in solution. []

Q7: What is the preferred conformation of hamamelose pyranoses?

A7: 1H-NMR data suggest that both hamamelose pyranoses favor the 1C4 conformation. []

Q8: How can hamamelose be chemically synthesized?

A8: Several synthetic routes have been developed, including:

- Isomerization of D-fructose in the presence of a molybdic acid catalyst. []

- From 2,2′-O-methylene-bis-D-glycerose through a series of aldol condensation, mercaptolysis, and demercaptalation reactions. []

- Reaction of 2,3-O-isopropylidene-D-ribose with formaldehyde, leading to the formation of 2,3-O-isopropylidene-D-hamamelose. []

Q9: Can hamamelose be chemically modified?

A9: Yes, hamamelose can be chemically modified. For example, acylation reactions can introduce galloyl groups, leading to the synthesis of compounds like hamamelitannin (2′,5-di-O-galloyl-d-hamamelose). []

Q10: What is hamamelitannin, and what are its potential applications?

A10: Hamamelitannin is a galloylated derivative of hamamelose found in witch hazel bark. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. [, , , ] It has shown potential as a quorum-sensing inhibitor, particularly against Staphylococcus aureus, making it a promising candidate for developing new treatments for drug-resistant bacterial infections. [, ]

Q11: Can structural modifications of hamamelose derivatives affect their activity?

A11: Yes, the number and position of phenolic groups, such as galloyl groups, significantly influence the biological activity of hamamelose derivatives. For instance, tetragalloyl glucose exhibits higher apoptosis-inducing activity than digalloyl hamamelose and monogalloyl α-glucoside. []

Q12: What is the role of hamamelose in photosynthesis regulation?

A12: Hamamelose is a precursor to CA1P, which acts as a nocturnal inhibitor of RuBisCO. This suggests a role for hamamelose in the diurnal regulation of photosynthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.